1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile
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Overview
Description
1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile is a fluorinated compound with the molecular formula C12H11ClFN and a molecular weight of 223.67 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with cyclopentanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can undergo hydrolysis in the presence of acids or bases to form corresponding carboxylic acids.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its unique chemical properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Chloro-3-fluorophenyl)cyclopentanecarbonitrile can be compared with other similar compounds such as:
- 1-(4-Fluorophenyl)cyclopentanecarbonitrile
- 1-(4-Chlorophenyl)cyclopentanecarbonitrile
- 1-(4-Bromophenyl)cyclopentanecarbonitrile
These compounds share similar structural features but differ in their halogen substituents, which can significantly impact their reactivity and selectivity.
Properties
Molecular Formula |
C12H11ClFN |
---|---|
Molecular Weight |
223.67 g/mol |
IUPAC Name |
1-(4-chloro-3-fluorophenyl)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C12H11ClFN/c13-10-4-3-9(7-11(10)14)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
InChI Key |
UTACANTTXUWIGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
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